NK1 Receptor Binding Affinity — Direct Comparison with Aprepitant
In a radioligand displacement assay using human recombinant substance P (NK1) receptor, 3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline exhibits an IC₅₀ of 2.78 nM [1]. By contrast, the clinically established NK1 antagonist aprepitant (MK‑0869) typically demonstrates an IC₅₀ of ~0.1 nM in equivalent human NK1 binding assays [2].
| Evidence Dimension | Human NK1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.78 nM |
| Comparator Or Baseline | Aprepitant IC₅₀ ≈ 0.1 nM |
| Quantified Difference | ~28‑fold lower affinity for the target compound relative to aprepitant |
| Conditions | Radioligand displacement; 96‑well plate; pH 7.4; 2 °C (target compound); comparable standard assay conditions for aprepitant |
Why This Matters
The 28‑fold affinity difference defines the compound as a moderate‑affinity NK1 probe, useful for experiments where ultra‑high potency blockade is not required or where a tool compound with differentiated binding kinetics is sought.
- [1] BindingDB Entry BDBM261492 – Affinity Data for Substance‑P receptor (Human). IC₅₀ = 2.78 nM. View Source
- [2] Kramer, M. S. et al. (1998). Demonstration of the efficacy and safety of a novel substance P (NK1) receptor antagonist in major depression. Neuropsychopharmacology, 19, 123–134. (Aprepitant IC₅₀ ≈ 0.1 nM for hNK1). View Source
